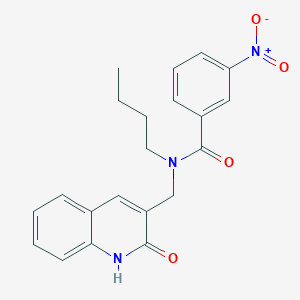
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide, also known as Bp1, is a chemical compound that has been extensively studied for its potential use in scientific research. Bp1 is a fluorescent molecule that can be used to label proteins and other biomolecules, allowing researchers to study their behavior and interactions in living cells.
Mecanismo De Acción
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide works by binding to specific biomolecules in living cells, resulting in a fluorescent signal that can be detected using microscopy or other imaging techniques. The precise mechanism of action is not fully understood, but it is thought to involve the formation of a covalent bond between this compound and the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells, making it a safe and reliable tool for scientific research. It does not interfere with normal cellular processes or cause any toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide is its high specificity for certain biomolecules, allowing researchers to selectively label and study specific proteins or other targets. It is also highly photostable, meaning that it can be used for long-term imaging studies without degradation. However, this compound has some limitations, including its relatively low brightness compared to other fluorescent probes, and its limited compatibility with certain imaging techniques.
Direcciones Futuras
There are several potential future directions for research involving N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide. One area of interest is the development of new labeling strategies that can increase the brightness and specificity of this compound. Another area of focus is the use of this compound in combination with other imaging techniques, such as super-resolution microscopy, to study complex cellular processes at the nanoscale level. Additionally, there is potential for the use of this compound in drug discovery and development, as it can be used to screen compounds for their effects on specific biomolecules in living cells.
Métodos De Síntesis
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with N-butyl-N-methylamine, followed by the addition of 2-hydroxyquinoline. The resulting compound can be purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide has a wide range of potential applications in scientific research. It can be used as a fluorescent probe to label specific proteins or other biomolecules in living cells, allowing researchers to study their behavior and interactions in real-time. This can provide valuable insights into cellular processes such as protein trafficking, signal transduction, and gene expression.
Propiedades
IUPAC Name |
N-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-2-3-11-23(21(26)16-8-6-9-18(13-16)24(27)28)14-17-12-15-7-4-5-10-19(15)22-20(17)25/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHIKFCKHFJWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)
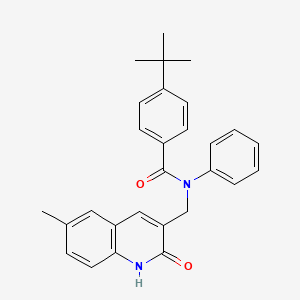
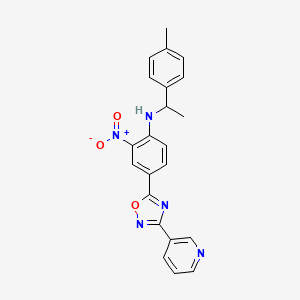
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
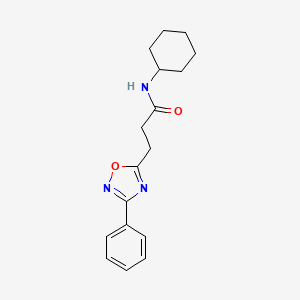
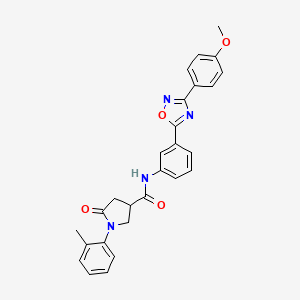
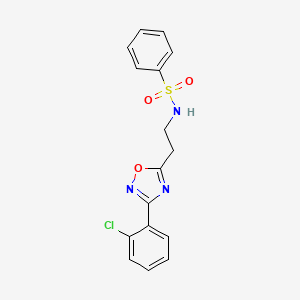

![N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7702692.png)
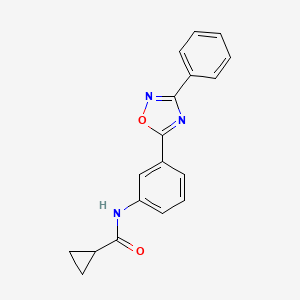
![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)
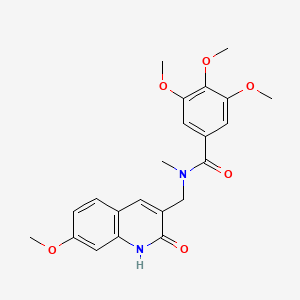
![3-(2,5-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702724.png)